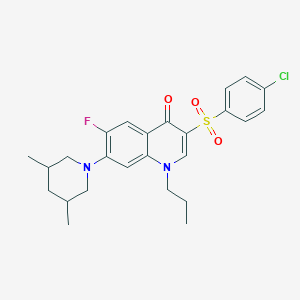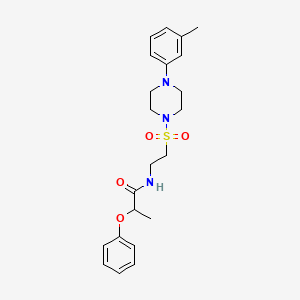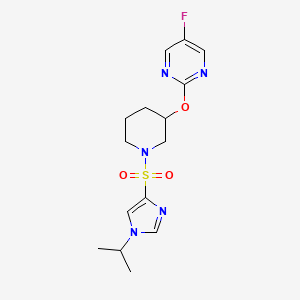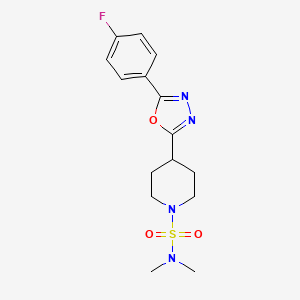![molecular formula C25H22N4O3S B2551917 N-(2-furylmethyl)-2-{5-[(4-methylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}acetamide CAS No. 958943-27-6](/img/structure/B2551917.png)
N-(2-furylmethyl)-2-{5-[(4-methylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a furylmethyl group, which is a furan ring attached to a methyl group, and an imidazoquinazolinone group, which is a type of heterocyclic aromatic organic compound. It also has a thioether linkage to a methylbenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazoquinazolinone group would likely contribute to the rigidity of the molecule, while the furylmethyl and methylbenzyl groups could provide some flexibility .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The imidazoquinazolinone group might be involved in reactions with nucleophiles or electrophiles, and the thioether linkage could potentially be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple aromatic rings might contribute to its lipophilicity, while the various functional groups could influence its solubility .科学的研究の応用
Anticancer Activity
One prominent area of research on compounds similar to N-(2-furylmethyl)-2-{5-[(4-methylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}acetamide is their anticancer properties. Compounds with structural similarities have shown notable cytotoxicity and potential as anticancer agents. Specifically, certain compounds have demonstrated significant anticancer activity against colon cancer, melanoma, ovarian cancer, non-small cell lung cancer, and CNS cancer cell lines. The structure-activity relationship (SAR) and the influence of various chemical modifications on the anticancer properties of these compounds have been a focal point of research. For example, some derivatives have been identified as the most active anticancer agents against specific cancer cell lines, indicating the potential for targeted cancer therapy applications (Kovalenko et al., 2012).
Antimicrobial Activity
In addition to anticancer properties, certain derivatives of the compound have exhibited antimicrobial activity. These derivatives have been tested against various bacterial and fungal strains, revealing their potential as antimicrobial agents. The assessment of their activity against specific pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans has provided insights into their scope of application in treating infections (Antypenko et al., 2016).
Molecular Docking and Drug Design
The potential of these compounds in drug design has also been explored through molecular docking studies. These studies aim to predict the interaction between the compound and target proteins or enzymes, providing valuable insights for the development of new drugs with improved efficacy and specificity. This approach has been particularly useful in understanding the interaction of these compounds with cancer-related targets, paving the way for the design of more effective anticancer drugs (El-Azab et al., 2012).
Receptor Binding Affinity
Studies have also focused on the affinity of these compounds for specific receptors, such as alpha1-adrenoceptors. Understanding the binding affinity and selectivity of these compounds for different receptors can lead to the development of drugs with targeted therapeutic effects, reducing the risk of side effects and improving patient outcomes (Chern et al., 1993).
将来の方向性
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S/c1-16-8-10-17(11-9-16)15-33-25-28-20-7-3-2-6-19(20)23-27-21(24(31)29(23)25)13-22(30)26-14-18-5-4-12-32-18/h2-12,21H,13-15H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYYYCXSVPVSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

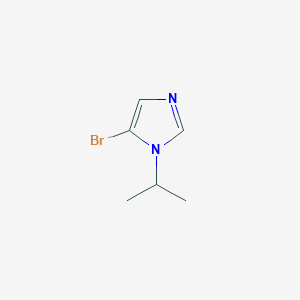
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(trifluoromethoxy)phenyl)azetidine-3-carboxamide](/img/structure/B2551838.png)
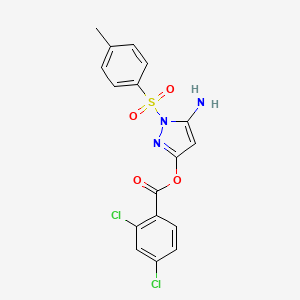
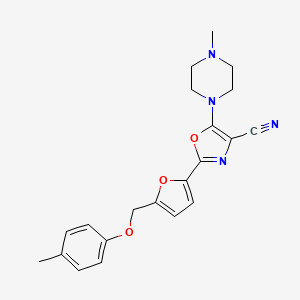

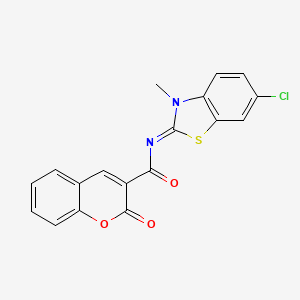
![2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2551847.png)
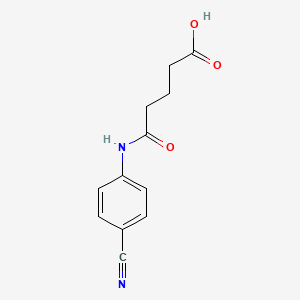
![3-(4-Bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2551849.png)
